L-Seryl-L-lysyl-L-threonyl-L-tyrosine
Description
L-Seryl-L-lysyl-L-threonyl-L-tyrosine is a tetrapeptide composed of four amino acids: serine (Ser), lysine (Lys), threonine (Thr), and tyrosine (Tyr). Its molecular formula is C₁₉H₃₀N₄O₆, with a molecular weight of 410.46 g/mol (CAS: 108191-44-2) . The sequence of this peptide—Ser-Lys-Thr-Tyr—imparts unique physicochemical properties, including moderate hydrophilicity due to the polar side chains of Ser, Thr, and Tyr, and a positive charge contributed by Lys at physiological pH.
Properties
CAS No. |
219584-47-1 |
|---|---|
Molecular Formula |
C22H35N5O8 |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C22H35N5O8/c1-12(29)18(21(33)26-17(22(34)35)10-13-5-7-14(30)8-6-13)27-20(32)16(4-2-3-9-23)25-19(31)15(24)11-28/h5-8,12,15-18,28-30H,2-4,9-11,23-24H2,1H3,(H,25,31)(H,26,33)(H,27,32)(H,34,35)/t12-,15+,16+,17+,18+/m1/s1 |
InChI Key |
VNRMCANDOIEXPX-QNHTTWNFSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-lysyl-L-threonyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (tyrosine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (threonine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for lysine and serine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process requires strict control of reaction conditions and purity to ensure the biological activity and stability of the peptide .
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-lysyl-L-threonyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide.
Substitution: Amino groups in lysine can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Electrophiles such as alkyl halides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the peptide.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
L-Seryl-L-lysyl-L-threonyl-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of L-Seryl-L-lysyl-L-threonyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, tyrosine residues can be phosphorylated by kinases, leading to downstream signaling events. The exact pathways and targets depend on the specific biological context .
Comparison with Similar Compounds
Molecular and Structural Properties
The table below compares L-Seryl-L-lysyl-L-threonyl-L-tyrosine with other peptides sharing similar amino acid residues or sequences:
Key Observations:
- Charge and Solubility: The presence of cationic residues (Lys, Arg) enhances water solubility and interaction with negatively charged biomolecules. Conversely, hydrophobic residues (Leu, Trp) reduce solubility but improve membrane permeability .
- Sequence Variability: Substitutions like Trp (in 824952-03-6) or Arg (in 806.91 g/mol peptide) alter biological targeting. For example, Trp-rich peptides may bind to lipid-rich environments, while Arg supports cell-penetrating capabilities .
Biological Activity
L-Seryl-L-lysyl-L-threonyl-L-tyrosine is a tetrapeptide composed of four amino acids: serine, lysine, threonine, and tyrosine. This compound has garnered attention due to its potential biological activities, particularly in the context of cellular signaling and therapeutic applications.
The molecular formula of this compound is C₁₄H₁₈N₄O₅S, with a molecular weight of approximately 342.38 g/mol. The unique sequence of this peptide influences its biochemical properties, particularly the presence of tyrosine, which is known for its ability to undergo phosphorylation. This modification plays a crucial role in various cellular signaling pathways, making this peptide a subject of interest for further research.
Biological Activities
Research has indicated several key biological activities associated with this compound:
- Cellular Signaling Modulation : The phosphorylation potential of tyrosine residues in the peptide allows it to interact with specific kinases, leading to significant downstream signaling events. This interaction can modulate enzyme activity and receptor signaling pathways, which are critical in many physiological processes.
- Neuroprotective Effects : Similar peptides containing tyrosine have been studied for their neuroprotective effects. For example, L-tyrosine itself has been shown to alleviate cognitive decline under physical stress conditions by enhancing catecholamine synthesis in the brain . This suggests that this compound may exhibit similar protective effects against stress-induced cognitive impairments.
- Antioxidant Properties : The presence of serine and threonine may contribute to antioxidant activities, potentially protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a significant role.
Table 1: Summary of Biological Activities
Case Study: Cognitive Function and Stress Response
In a study examining the effects of L-tyrosine on cognitive function during stressful conditions, participants who received L-tyrosine showed improved cognitive performance compared to those on a placebo. Doses administered ranged up to 20 g per day, indicating that higher concentrations could be beneficial under acute stress scenarios . This outcome suggests that this compound might also possess similar benefits due to its structural components.
Synthesis and Applications
This compound can be synthesized using solid-phase peptide synthesis (SPPS), which allows for precise control over the peptide sequence and structure. Given its potential biological activities, this compound may find applications in therapeutic contexts such as neuroprotection, stress management, and possibly as an antioxidant agent.
Q & A
Basic: What are the standard synthetic protocols for L-Seryl-L-lysyl-L-threonyl-L-tyrosine, and how are purity and yield optimized?
Answer:
The peptide is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:
- Resin selection : Wang or Rink amide resins are common for C-terminal amidation or free acids .
- Amino acid activation : Coupling agents like HBTU/HOBt or Oxyma Pure/DIC ensure efficient amide bond formation .
- Deprotection : 20% piperidine in DMF removes Fmoc groups, with reaction times monitored via Kaiser test .
- Cleavage : TFA cocktails (e.g., TFA:EDT:thioanisole:H₂O, 94:2:2:2) release the peptide from the resin while removing side-chain protecting groups .
- Purification : Reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) achieves >95% purity. Yield optimization involves iterative coupling steps and microwave-assisted synthesis for challenging residues like lysine and threonine .
Advanced: How can structural ambiguities in this compound be resolved using analytical techniques?
Answer:
Structural validation requires a multi-technique approach:
- Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., calculated [M+H]⁺ = 524.2 Da; observed deviation < 2 ppm) .
- NMR spectroscopy : 2D COSY and TOCSY identify backbone connectivity, while NOESY detects spatial proximity of serine/tyrosine side chains .
- Circular dichroism (CD) : Assesses secondary structure in solution; absence of α-helical signals confirms a linear tetrapeptide conformation .
- HPLC retention time : Compared to a synthetic standard under identical conditions to rule out diastereomer formation during synthesis .
Basic: What are the critical factors influencing the stability of this compound during storage?
Answer:
Stability is compromised by:
- Hydrolysis : The serine-threonine bond is prone to cleavage in aqueous solutions (pH > 7). Store lyophilized at -20°C in argon-filled vials .
- Oxidation : Tyrosine’s phenol group oxidizes under light. Use amber vials and antioxidants (e.g., 0.1% ascorbic acid) in buffers .
- Aggregation : Monitor via dynamic light scattering (DLS); sonicate peptide solutions before use to disperse aggregates .
Advanced: How can conflicting bioactivity data from in vitro assays be systematically addressed?
Answer:
Contradictions often arise from:
- Concentration gradients : Use dose-response curves (e.g., 1 nM–100 µM) to identify EC₅₀/IC₅₀ values. Validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) .
- Impurity interference : Trace deletion peptides (<2%) may act as antagonists. Re-purify via preparative HPLC and retest .
- Buffer conditions : Phosphate buffers chelate cations, affecting metal-dependent pathways. Substitute with HEPES or Tris and include 1 mM Mg²⁺/Ca²⁺ .
Advanced: What strategies are employed to enhance the metabolic stability of this compound in physiological environments?
Answer:
Modifications include:
- D-amino acid substitution : Replace L-serine with D-serine to resist protease cleavage (e.g., trypsin) .
- PEGylation : Conjugate polyethylene glycol (5 kDa) to the N-terminus to reduce renal clearance .
- Cyclization : Introduce a lactam bridge between lysine’s ε-amino and threonine’s carboxyl group, confirmed via intramolecular NOEs in NMR .
Basic: What in vitro models are suitable for initial functional screening of this compound?
Answer:
- Receptor binding assays : Use radiolabeled (³H/¹²⁵I) ligands in competitive displacement studies (e.g., EGFR or GPCRs) .
- Cell viability assays : Test in cancer lines (e.g., MCF-7, HeLa) with MTT/WST-1 reagents; include staurosporine as a positive control .
- Signaling pathway analysis : Western blotting for phosphorylated ERK/AKT after 15–60 min exposure to the peptide .
Advanced: How can computational modeling guide the design of this compound analogs with improved target affinity?
Answer:
- Molecular docking (AutoDock Vina) : Simulate peptide-receptor interactions (e.g., with integrin α₅β₁) to identify critical hydrogen bonds (e.g., tyrosine-OH with Asp218) .
- MD simulations (GROMACS) : Assess conformational stability over 100 ns trajectories; root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
- QSAR models : Correlate logP values (calculated via MarvinSketch) with cellular uptake efficiency; aim for -2.5 < logP < -1.5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
